
Efficacy of Sorbitan monooctadecanoate versus
other non-ionic surfactants in drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sorbitan monooctadecanoate

Cat. No.: B10781299 Get Quote

A Comparative Guide to Sorbitan Monostearate
in Drug Delivery
Sorbitan monostearate, also known as Span 60, is a widely utilized non-ionic surfactant in the

pharmaceutical sciences.[1] Its biocompatibility, biodegradability, and low toxicity make it an

attractive excipient for various drug delivery systems.[2] Non-ionic surfactants are crucial for

forming vesicular systems like niosomes, which can encapsulate both hydrophilic and lipophilic

drugs, enhancing their stability and controlling their release.[3][4][5] This guide provides an

objective comparison of the efficacy of Sorbitan monostearate against other common non-ionic

surfactants, supported by experimental data, to aid researchers in formulation development.

Comparative Efficacy of Surfactants
The choice of surfactant significantly impacts the physicochemical properties of drug delivery

systems, including encapsulation efficiency, particle size, stability, and drug release profile.

Sorbitan monostearate's efficacy is often attributed to its low hydrophilic-lipophilic balance

(HLB) value of 4.7, its long saturated alkyl chain (C18), and its high phase transition

temperature, which contribute to forming more rigid and stable vesicle membranes.[1][6]

Encapsulation Efficiency (EE %)
Encapsulation efficiency is a critical parameter that measures the percentage of the drug

successfully entrapped within the nanocarrier. Surfactants with lower HLB values, like Span 60,
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generally exhibit higher encapsulation efficiencies, particularly for lipophilic drugs, because they

are more lipophilic and can form more stable vesicles.[7]
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Drug
Formulation
Type

Surfactant
Surfactant:
Cholesterol
Ratio

Encapsulati
on
Efficiency
(%)

Reference

Etoricoxib Niosomes

Sorbitan

Monostearate

(Span 60)

Not Specified 96.40% [8]

Etoricoxib Niosomes

Polysorbate

80 (Tween

80)

Not Specified

Not specified,

but lower

than Span 60

[8]

Simvastatin Niosomes

Sorbitan

Monostearate

(Span 60)

2:1
85.72 ±

2.10%
[9]

Simvastatin Niosomes

Sorbitan

Monooleate

(Span 80)

Not Specified
81.44 ±

3.83%
[9]

Gallic Acid Niosomes

Sorbitan

Monostearate

(Span 60)

1:1 82.3 ± 4.1% [2]

Gallic Acid Niosomes

Polysorbate

60 (Tween

60)

1:1 91.2 ± 3.2% [2]

Gallic Acid Niosomes
Span 60 /

Tween 60 Mix

0.5:0.5

(relative to 1

part Chol)

88.5 ± 2.5% [2]

Zidovudine

Niosomes

(Film

Hydration)

Sorbitan

Monostearate

(Span 60)

3:1 81.4% [10]

Zidovudine

Niosomes

(Ether

Injection)

Sorbitan

Monostearate

(Span 60)

3:1 82.5% [10]
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Cyclosporine Niosomes

Sorbitan

Monostearate

(Span 60)

2.2:1 93.2 ± 2.5% [11]

Particle Size and Polydispersity Index (PDI)
Vesicle size and uniformity (measured by PDI) are crucial for determining the in vivo fate of

drug carriers. Generally, surfactants with longer alkyl chains and smaller hydrophilic head

groups, such as Span 60, tend to form larger vesicles compared to their shorter-chain

counterparts.[7] However, formulation methods and other components like cholesterol play a

significant role. A PDI value below 0.35 is generally considered acceptable for a uniform

particle size distribution.[2]
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Drug
Formulati
on Type

Surfactan
t

Surfactan
t:Cholest
erol Ratio

Particle
Size (nm)

PDI
Referenc
e

Simvastati

n
Niosomes

Sorbitan

Monostear

ate (Span

60)

2:1 225.40 0.153 [9]

Simvastati

n
Niosomes

Sorbitan

Monooleat

e (Span

80)

Not

Specified
261.4 0.167 [9]

Gallic Acid Niosomes

Sorbitan

Monostear

ate (Span

60)

1:1 148 ± 11.2 0.21 ± 0.04 [2]

Gallic Acid Niosomes

Polysorbat

e 60

(Tween 60)

1:1 276 ± 9.8 0.35 ± 0.08 [2]

Gallic Acid Niosomes

Span 60 /

Tween 60

Mix

0.5:0.5

(relative to

1 part

Chol)

80 ± 5.6 0.18 ± 0.02 [2]

Etoricoxib Niosomes

Sorbitan

Monostear

ate (Span

60)

Not

Specified
463.7

Not

Specified
[8]

Cyclospori

ne
Niosomes

Sorbitan

Monostear

ate (Span

60)

2.2:1
180.5 ±

11.16
0.156 [11]

In Vitro Drug Release
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Sorbitan monostearate-based niosomes often provide a sustained or prolonged drug release

pattern.[9] The rigid and less permeable membrane formed by Span 60, due to its saturated

alkyl chain, slows down drug leakage compared to unsaturated surfactants like Span 80 or

more hydrophilic surfactants like Tweens.

Drug
Formulation
Type

Surfactant
Key Release
Finding

Reference

Etoricoxib Niosomes

Sorbitan

Monostearate

(Span 60)

95.14% release

in 12 hours
[8]

Gallic Acid Niosomes

Sorbitan

Monostearate

(Span 60)

Biphasic release,

58% released in

the first 12 hours

[2]

Simvastatin Niosomes

Sorbitan

Monostearate

(Span 60)

Provided a more

desired

sustained

release pattern

compared to

Span 80

[9]

Zeta Potential
Zeta potential is an indicator of the surface charge of the vesicles and predicts their stability in

suspension. High absolute zeta potential values (e.g., > |30| mV) suggest good stability due to

electrostatic repulsion between particles, preventing aggregation.[2] Niosomes are typically

formulated with non-ionic surfactants and thus possess a slight negative charge.
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Drug
Formulation
Type

Surfactant
Surfactant:
Cholesterol
Ratio

Zeta
Potential
(mV)

Reference

Etoricoxib Niosomes

Sorbitan

Monostearate

(Span 60)

Not Specified -80.5 [8]

Gallic Acid Niosomes

Sorbitan

Monostearate

(Span 60)

1:1 -9.7 ± 1.2 [2]

Gallic Acid Niosomes

Polysorbate

60 (Tween

60)

1:1 -4.6 ± 0.8 [2]

Gallic Acid Niosomes
Span 60 /

Tween 60 Mix

0.5:0.5

(relative to 1

part Chol)

-7.3 ± 1.5 [2]

Experimental Protocols
The data presented in this guide are derived from standard methodologies used in nanoparticle

characterization. Below are detailed protocols for key experiments.

Preparation of Niosomes by Thin Film Hydration
The thin film hydration technique is one of the most common and straightforward methods for

preparing niosomes.[12]

Methodology:

Dissolution: The non-ionic surfactant (e.g., Sorbitan monostearate) and cholesterol are

accurately weighed and dissolved in a suitable organic solvent or solvent mixture (e.g.,

chloroform, methanol, or a combination) in a round-bottom flask.[2] The drug to be

encapsulated is also added at this stage.

Film Formation: The organic solvent is slowly evaporated under reduced pressure using a

rotary evaporator. This process leaves a thin, dry film of the surfactant-cholesterol-drug
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mixture on the inner wall of the flask. The temperature should be kept above the phase

transition temperature of the surfactant.

Hydration: The dried film is hydrated with an aqueous phase (e.g., phosphate-buffered saline

or pure water) by gentle agitation or rotation of the flask.[12] This step is performed at a

temperature above the surfactant's transition temperature, leading to the self-assembly of

surfactants into vesicular niosomes.

Size Reduction: The resulting niosomal suspension often consists of large, multilamellar

vesicles. To achieve smaller, more uniform vesicles, the suspension is typically subjected to

size reduction techniques such as sonication (using a probe or bath sonicator) or extrusion

through polycarbonate membranes.

Determination of Encapsulation Efficiency
This protocol determines the amount of drug successfully entrapped in the niosomes versus

the amount that remains free in the aqueous medium.

Methodology (Separation of Free Drug):

Separation: The niosomal dispersion is centrifuged at high speed (e.g., 12,000-20,000 x g)

for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C).[13] This

process pellets the niosomes, separating them from the supernatant which contains the

unencapsulated, free drug. Other separation methods include dialysis and gel filtration

chromatography.[14]

Quantification: The amount of free drug in the supernatant is quantified using a suitable

analytical technique, such as UV-Visible Spectroscopy or High-Performance Liquid

Chromatography (HPLC).[13]

Calculation: The encapsulation efficiency (EE%) is calculated using the following formula:[13]

EE (%) = [(Total Drug Amount - Amount of Free Drug in Supernatant) / Total Drug Amount] x

100

In Vitro Drug Release Study
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This experiment evaluates the rate and extent of drug release from the niosomes over time in a

simulated physiological environment.

Methodology (Dialysis Bag Method):

Preparation: A known volume of the niosomal dispersion is placed into a dialysis bag with a

specific molecular weight cut-off (MWCO).[15] The MWCO is chosen to be permeable to the

drug molecules but not to the larger niosomes.

Release Medium: The sealed dialysis bag is submerged in a vessel containing a release

medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature

(e.g., 37°C) with continuous, gentle stirring.[13][15]

Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn for

analysis.[13] An equal volume of fresh, pre-warmed release medium is added back to the

vessel to maintain a constant volume (sink conditions).

Analysis: The concentration of the released drug in the collected samples is determined

using an appropriate analytical method like HPLC or UV-Vis spectroscopy.[13] The

cumulative percentage of drug released is then plotted against time.
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Niosome Preparation Workflow
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Caption: Workflow for niosome preparation by the thin film hydration method.
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Conceptual Cellular Uptake of a Niosome

Niosome
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Caption: Conceptual pathway of niosome cellular uptake via endocytosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Efficacy of Sorbitan monooctadecanoate versus other
non-ionic surfactants in drug delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10781299#efficacy-of-sorbitan-monooctadecanoate-
versus-other-non-ionic-surfactants-in-drug-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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